molecular formula C14H20IN3O2 B15234279 Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2089649-24-9

Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15234279
CAS No.: 2089649-24-9
M. Wt: 389.23 g/mol
InChI Key: TVIKYTUSSPLEQB-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate is a complex organic compound that features a spirocyclic structure with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a hydrazine derivative. This step may involve the use of solvents such as ethanol or methanol and requires careful control of temperature and pH.

    Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or an iodine-containing reagent under specific conditions.

Industrial Production Methods

Industrial production of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the spirocyclic core or the pyrazole ring, resulting in the formation of reduced analogs.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl (S)-3-(4-iodo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the spirocyclic core or have different substituents on the pyrazole ring.

Properties

CAS No.

2089649-24-9

Molecular Formula

C14H20IN3O2

Molecular Weight

389.23 g/mol

IUPAC Name

tert-butyl 6-(4-iodopyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C14H20IN3O2/c1-13(2,3)20-12(19)17-8-14(9-17)4-11(5-14)18-7-10(15)6-16-18/h6-7,11H,4-5,8-9H2,1-3H3

InChI Key

TVIKYTUSSPLEQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N3C=C(C=N3)I

Origin of Product

United States

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